3-Butylbenzoic acid

Description

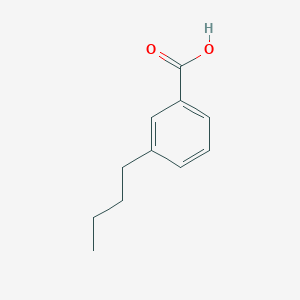

3-Butylbenzoic acid (CAS: 20651-72-3) is a substituted benzoic acid derivative featuring a butyl (-C₄H₉) group at the meta (3-) position of the aromatic ring. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.24 g/mol . This compound is typically synthesized via alkylation or carboxylation reactions and is commonly used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its purity in commercial preparations often exceeds 95% .

The butyl substituent confers distinct physicochemical properties, such as increased hydrophobicity compared to benzoic acid, which influences solubility and reactivity. Below, we compare 3-butylbenzoic acid with structurally similar compounds to elucidate trends in properties and applications.

Properties

IUPAC Name |

3-butylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-5-9-6-4-7-10(8-9)11(12)13/h4,6-8H,2-3,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLOUJHJYJKMON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00526710 | |

| Record name | 3-Butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-72-3 | |

| Record name | 3-Butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5COOH+C4H9ClAlCl3C6H4(C4H9)COOH+HCl

Industrial Production Methods: Industrial production of 3-butylbenzoic acid typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Butylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The butyl group can be oxidized to form a carboxylic acid group, resulting in the formation of terephthalic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: Terephthalic acid.

Reduction: 3-Butylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-Butylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-butylbenzoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can influence the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Alkyl-Substituted Benzoic Acids

Key Compounds

3-Methylbenzoic Acid (CAS: 99-04-7)

4-Butylbenzoic Acid (CAS: N/A; positional isomer)

Biphenyl-3,3'-dicarboxylic Acid (CAS: 612-87-3; diacid analogue)

Physicochemical Properties

| Property | 3-Butylbenzoic Acid | 3-Methylbenzoic Acid | 4-Butylbenzoic Acid | Biphenyl-3,3'-dicarboxylic Acid |

|---|---|---|---|---|

| Molecular Formula | C₁₁H₁₄O₂ | C₈H₈O₂ | C₁₁H₁₄O₂ | C₁₄H₁₀O₄ |

| Molecular Weight (g/mol) | 178.24 | 136.15 | 178.24 | 242.23 |

| Substituent Position | meta | meta | para | meta (both rings) |

| Solubility (Water) | Low | Moderate | Low | Very Low |

| Acidity (pKa) | ~4.2* | ~4.0 | ~4.2* | ~2.8 (per -COOH) |

*Estimated based on alkyl chain effects on benzoic acid pKa (~4.2 for alkyl derivatives vs. 4.2 for benzoic acid).

Structural and Functional Insights

- Alkyl Chain Length : The butyl group in 3-butylbenzoic acid increases hydrophobicity compared to 3-methylbenzoic acid, reducing aqueous solubility. This trend is critical in drug design, where lipophilicity affects membrane permeability .

- Positional Isomerism: 3-Butylbenzoic acid (meta) and 4-butylbenzoic acid (para) differ in substituent orientation.

- Diacids vs. Monoacids: Biphenyl-3,3'-dicarboxylic acid, with two carboxyl groups, shows significantly stronger acidity (lower pKa) and lower solubility due to intermolecular hydrogen bonding .

In Vivo Data and Toxicity

For example, shorter chains (methyl, ethyl) may undergo faster hepatic clearance compared to butyl derivatives .

Biological Activity

3-Butylbenzoic acid, a derivative of benzoic acid, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its applications in various fields.

Chemical Structure and Properties

3-Butylbenzoic acid is characterized by a butyl group attached to the benzene ring at the meta position. Its molecular formula is , and it possesses unique physical and chemical properties that influence its biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that 3-butylbenzoic acid exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic processes .

2. Cytotoxic Effects

In vitro studies have shown that 3-butylbenzoic acid can induce cytotoxicity in certain cancer cell lines. The compound appears to interfere with cell proliferation and induce apoptosis, making it a candidate for further investigation in cancer therapeutics.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, which may contribute to its observed biological effects .

The biological activity of 3-butylbenzoic acid is thought to arise from its interaction with cellular proteins and membranes. It may act by:

- Inhibiting Enzymatic Activity: Targeting enzymes critical for bacterial survival or cancer cell metabolism.

- Disrupting Membrane Integrity: Altering the permeability of microbial membranes, leading to cell death.

- Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can damage cellular components and trigger apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-butylbenzoic acid, a comparison with structurally similar compounds is useful:

| Compound | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |

|---|---|---|---|

| 3-Butylbenzoic Acid | Moderate | High | Yes |

| 4-Butylbenzoic Acid | Low | Moderate | No |

| 2-Butylbenzoic Acid | Moderate | Low | Yes |

This table illustrates how the position of the butyl group affects the biological activity of these benzoic acid derivatives.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Biology, researchers evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 3-butylbenzoic acid. Results demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Cytotoxicity in Cancer Research

Another research article focused on the cytotoxic effects of 3-butylbenzoic acid on human breast cancer cell lines. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, highlighting its potential as an anti-cancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.